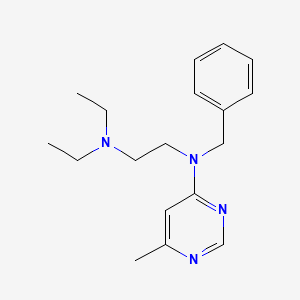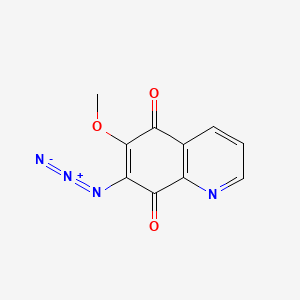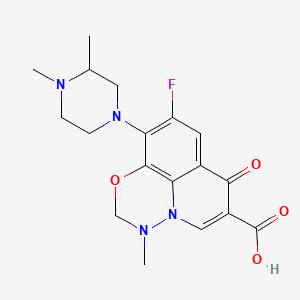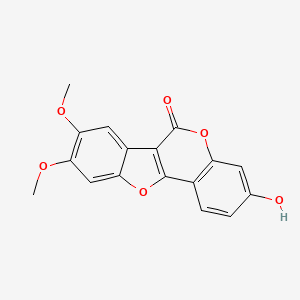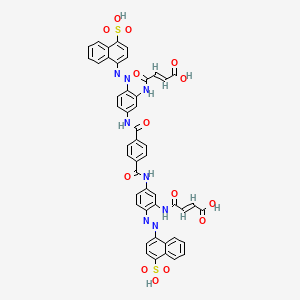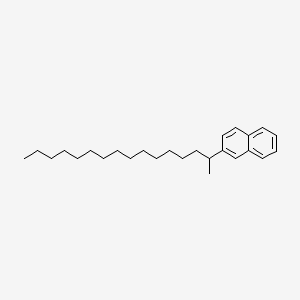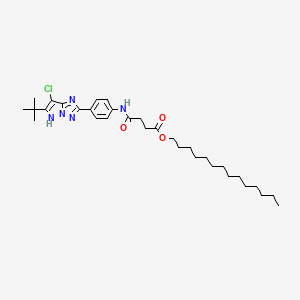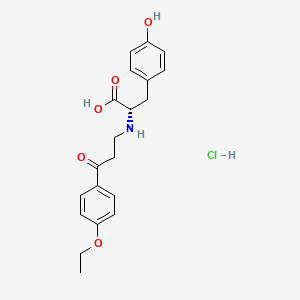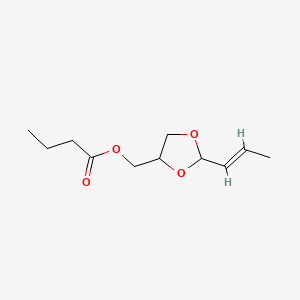![molecular formula C20H22IN3 B12721890 2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide CAS No. 21584-04-3](/img/structure/B12721890.png)
2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide is an organic compound known for its unique chemical properties and applications This compound is characterized by the presence of a quinolinium core, which is a heterocyclic aromatic compound, and a dimethylamino group attached to a phenyl ring The iodide ion serves as the counterion, balancing the charge of the quinolinium cation
准备方法
The synthesis of 2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with an amine in the presence of a base to form an imine. In this case, 4-(Dimethylamino)benzaldehyde is reacted with 1-ethylquinolinium iodide under reflux conditions to form the desired product. The reaction is typically carried out in a solvent such as methanol, and the product is purified by recrystallization .
化学反应分析
2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a therapeutic agent.
作用机制
The mechanism of action of 2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide involves its interaction with molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in imaging and optoelectronic applications. In biological systems, it can interact with cellular components, leading to changes in fluorescence that can be used for imaging purposes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide can be compared with other similar compounds, such as:
2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-methylquinolinium iodide: This compound has a similar structure but with a methyl group instead of an ethyl group. It exhibits similar chemical properties but may have different photophysical characteristics.
4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium iodide: This compound has a stilbazolium core instead of a quinolinium core.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
属性
CAS 编号 |
21584-04-3 |
|---|---|
分子式 |
C20H22IN3 |
分子量 |
431.3 g/mol |
IUPAC 名称 |
4-[(1-ethylquinolin-1-ium-2-yl)methylideneamino]-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C20H22N3.HI/c1-4-23-19(12-9-16-7-5-6-8-20(16)23)15-21-17-10-13-18(14-11-17)22(2)3;/h5-15H,4H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
KVJKLJUBTXOKEC-UHFFFAOYSA-M |
规范 SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C=NC3=CC=C(C=C3)N(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate;(Z)-but-2-enedioic acid](/img/structure/B12721814.png)
